4-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant chemical and pharmacological properties. Its IUPAC name reflects its intricate structure, which includes a chloro substituent, a dibenzo oxazepine core, and a benzenesulfonamide moiety. The compound is classified under sulfonamides, which are known for their diverse biological activities.
The compound is categorized under the CAS Number 922136-16-1 and has a molecular formula of with a molecular weight of approximately 414.9 g/mol . Sulfonamides are widely used in medicinal chemistry and have applications in various therapeutic areas due to their antibacterial and anti-inflammatory properties.
The synthesis of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be represented using various notations:
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C(=O)N2
KPLCOZIJUJWVSY-UHFFFAOYSA-N
The structure features a complex arrangement that includes multiple aromatic rings and functional groups that contribute to its reactivity and biological activity .
The compound is expected to participate in various chemical reactions typical for sulfonamides, including:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties.
The mechanism of action for 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide likely involves:
Further studies would be necessary to elucidate the precise mechanisms at play in various biological contexts.
While detailed physical properties such as melting point or boiling point are not readily available, some relevant data includes:
These properties influence the compound's behavior in biological systems and its suitability for various applications.
4-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has potential applications in:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: